molecular formula C17H11BrO4 B5008471 4-methyl-2-oxo-2H-chromen-6-yl 4-bromobenzoate

4-methyl-2-oxo-2H-chromen-6-yl 4-bromobenzoate

Cat. No.: B5008471
M. Wt: 359.2 g/mol
InChI Key: ZBXAOYDCIAYGLY-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would consist of a coumarin core structure (a benzene ring fused to a 2-pyrone ring) with a methyl group at the 4-position, a carbonyl group at the 2-position, and a 4-bromobenzoate group attached to the 6-position of the coumarin structure .


Chemical Reactions Analysis

Again, while specific reactions involving “4-methyl-2-oxo-2H-chromen-6-yl 4-bromobenzoate” are not available, coumarin derivatives are known to participate in a variety of chemical reactions. These can include substitutions, additions, and complexation reactions .

Mechanism of Action

The mechanism of action of a compound depends on its intended use. For example, some coumarin derivatives have been found to have antimicrobial activity, potentially due to their ability to intercalate into DNA .

Properties

IUPAC Name

(4-methyl-2-oxochromen-6-yl) 4-bromobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11BrO4/c1-10-8-16(19)22-15-7-6-13(9-14(10)15)21-17(20)11-2-4-12(18)5-3-11/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBXAOYDCIAYGLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=C(C=C2)OC(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11BrO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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